Octyl 4-chloro-3,5-dinitro-benzoate
Description
Octyl 4-chloro-3,5-dinitro-benzoate is a synthetic aromatic ester derivative characterized by a benzoate backbone substituted with nitro (-NO₂) and chloro (-Cl) groups at the 3,5- and 4-positions, respectively, and an octyl ester chain. This structural configuration confers high lipophilicity, making it suitable for applications requiring solubility in nonpolar environments. The octyl chain enhances membrane permeability, while electron-withdrawing nitro and chloro groups stabilize the molecule and influence reactivity.
Properties
CAS No. |
77369-40-5 |
|---|---|
Molecular Formula |
C15H19ClN2O6 |
Molecular Weight |
358.77 g/mol |
IUPAC Name |
octyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H19ClN2O6/c1-2-3-4-5-6-7-8-24-15(19)11-9-12(17(20)21)14(16)13(10-11)18(22)23/h9-10H,2-8H2,1H3 |
InChI Key |
IFOMTTVCTPZKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-chloro-3,5-dinitro-benzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-chloro-3,5-dinitro-benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dinitrobenzoic acid and octanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include 4-chloro-3,5-diaminobenzoate.
Hydrolysis: Products include 4-chloro-3,5-dinitrobenzoic acid and octanol.
Scientific Research Applications
Octyl 4-chloro-3,5-dinitro-benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octyl 4-chloro-3,5-dinitro-benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the ester and chlorine functionalities can engage in binding interactions with proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
Key compounds for comparison :
Disubstituted N-alkylcarbamates (Groups 1–3)
4-Chloro-3,5-dimethylphenol (PCMX)
Sodium octyl sulfate
Table 1: Comparative Properties of Octyl 4-Chloro-3,5-Dinitro-Benzoate and Analogues
*Derived from optimal lipo/hydrophilic ratio for disubstituted carbamates ; †From compound 6f in Group 3 ; ‡Estimated based on structural similarity.
Structural and Functional Differences
Octyl Chain Impact :
The octyl group in this compound significantly increases lipophilicity (LogP ~1.089) compared to shorter-chain analogues (e.g., Group 1 carbamates), enhancing membrane penetration and bioactivity. Sodium octyl sulfate, while also octyl-containing, functions as an ion-pairing agent due to its sulfate head group, showing divergent applications in analytical chemistry .Electron-Withdrawing Substituents :
The 4-chloro and 3,5-nitro groups stabilize the benzoate core through resonance and inductive effects, contrasting with PCMX, where chloro and methyl groups enhance antimicrobial activity via hydrophobic interactions .- Bioactivity Profile: this compound exhibits enzyme inhibition (IC₅₀ = 32.1 µmol/L) comparable to monosubstituted chloro-carbamates (e.g., 4d, 4g, and 5d) but outperforms shorter-chain carbamates . PCMX, however, is primarily used as a broad-spectrum antiseptic, highlighting functional divergence despite shared chloro substituents .
Mechanistic and Application Insights
Lipophilicity-Bioactivity Relationship
The octyl chain’s role in balancing lipophilicity and solubility is critical. Group 3 carbamates (including the octyl variant) achieve optimal bioactivity when the lipo/hydrophilic ratio nears 1.089, whereas overly hydrophilic (Group 1) or hydrophobic (longer alkyl chains) analogues show reduced efficacy .
Analytical Relevance
Sodium octyl sulfate’s use in chromatography (Figure 3, ) underscores the octyl group’s utility in modulating retention times. This principle may extend to this compound in analytical separations, though its nitro and chloro groups would require distinct mobile-phase conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
